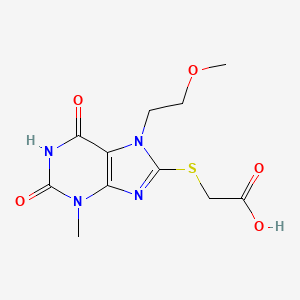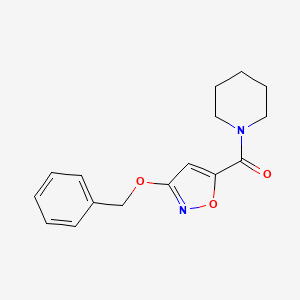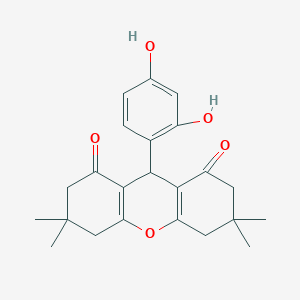
9-(2,4-dihydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CIL62 is a compound known for its ability to induce cell death independently of caspase-3 and caspase-7.
Aplicaciones Científicas De Investigación
CIL62 has several scientific research applications, including:
Chemistry: Used as a tool compound to study cell death mechanisms and to develop new chemical probes.
Biology: Employed in research to understand the pathways and molecular targets involved in necroptosis.
Medicine: Investigated for its potential therapeutic applications in diseases where regulated cell death plays a role, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting cell death pathways
Mecanismo De Acción
The mechanism of action of CIL62 involves the induction of cell death through a pathway that is independent of caspase-3 and caspase-7. Instead, CIL62’s effects are dependent on Necrostatin-1, which inhibits necroptosis. Necroptosis is a form of programmed cell death that is distinct from apoptosis and is characterized by the involvement of receptor-interacting protein kinases .
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CIL62 involves several steps, including the formation of key intermediates and the final coupling reactions. Specific details on the synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .
Industrial Production Methods
Industrial production methods for CIL62 are not extensively documented in the public domain. Typically, such compounds are produced in specialized facilities with stringent controls to ensure purity and consistency. The production process would involve scaling up the laboratory synthesis methods and optimizing reaction conditions for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
CIL62 undergoes several types of chemical reactions, including:
Oxidation: CIL62 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: CIL62 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving CIL62 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .
Major Products
The major products formed from the reactions of CIL62 include various oxidized and reduced derivatives, as well as substituted compounds. These products can have different biological activities and properties .
Comparación Con Compuestos Similares
Similar Compounds
FIN56: A specific inducer of ferroptosis, another form of regulated cell death.
Necrostatin-1: An inhibitor of necroptosis, often used in conjunction with CIL62 to study cell death pathways.
Uniqueness of CIL62
CIL62 is unique in its ability to induce cell death independently of caspase-3 and caspase-7, making it a valuable tool for studying necroptosis. Its dependence on Necrostatin-1 further distinguishes it from other cell death inducers, providing insights into the regulation of necroptosis and potential therapeutic applications .
Propiedades
IUPAC Name |
9-(2,4-dihydroxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O5/c1-22(2)8-15(26)20-17(10-22)28-18-11-23(3,4)9-16(27)21(18)19(20)13-6-5-12(24)7-14(13)25/h5-7,19,24-25H,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXVTYXMGOFJFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=C(C=C(C=C4)O)O)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


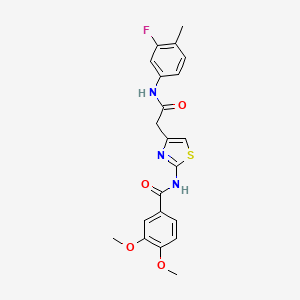
![2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2923155.png)
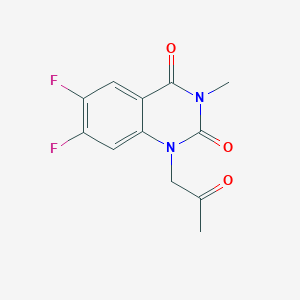
![8-methoxy-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2923157.png)
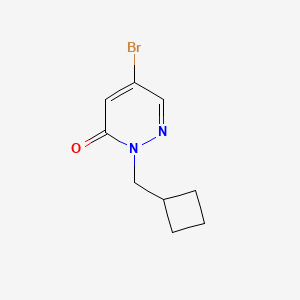
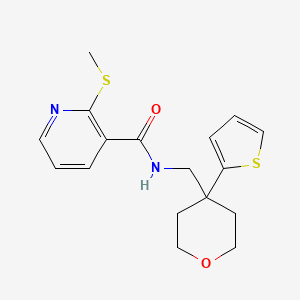
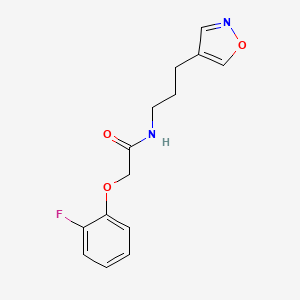
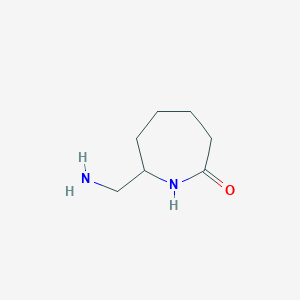
![N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide](/img/no-structure.png)


